1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-ethyl-1-piperazinyl)acetyl]-N-phenyl-3-piperidinamine, commonly known as EPPA, is a chemical compound belonging to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. EPPA has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of EPPA involves its binding to dopamine D2 receptors in the brain. EPPA acts as a competitive antagonist of dopamine at the D2 receptor, which leads to a decrease in dopamine-mediated neurotransmission. This, in turn, leads to a decrease in the symptoms of schizophrenia, which is characterized by an overactivity of dopamine-mediated neurotransmission.
Biochemical and Physiological Effects:
EPPA has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that EPPA can inhibit the uptake of dopamine and norepinephrine by neurons, leading to an increase in their extracellular levels. In vivo studies have shown that EPPA can decrease the levels of dopamine and its metabolites in the brain, leading to a decrease in the symptoms of schizophrenia. EPPA has also been found to modulate the release of other neurotransmitters such as serotonin and acetylcholine, which can have significant effects on various physiological functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EPPA in lab experiments include its potent and selective activity at dopamine D2 receptors, making it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. EPPA is also relatively easy to synthesize and is commercially available, making it easily accessible for researchers. The limitations of using EPPA in lab experiments include its potential toxicity and side effects, which can limit its use in certain experimental conditions. Additionally, the precise mechanism of action of EPPA is not fully understood, which can limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on EPPA. One potential direction is the development of novel therapeutic agents based on the structure of EPPA for the treatment of schizophrenia and other psychiatric disorders. Another potential direction is the use of EPPA as a tool for studying the role of dopamine in various physiological and pathological conditions. Further studies are also needed to elucidate the precise mechanism of action of EPPA and its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of EPPA involves the reaction of N-phenylpiperidine-3-carboxylic acid with 4-ethyl-1-piperazinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then subjected to N-acylation using acetic anhydride to obtain the final compound, EPPA.
Aplicaciones Científicas De Investigación
EPPA has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, EPPA has been found to exhibit potent antipsychotic activity, making it a potential candidate for the treatment of schizophrenia. In pharmacology, EPPA has been shown to act as a selective dopamine D2 receptor antagonist, which can be used to study the role of dopamine in various physiological and pathological conditions. In neuroscience, EPPA has been found to modulate the release of neurotransmitters such as dopamine and norepinephrine, making it a valuable tool for studying the mechanisms underlying neurotransmitter release and synaptic plasticity.
Propiedades
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-2-(4-ethylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-2-21-11-13-22(14-12-21)16-19(24)23-10-6-9-18(15-23)20-17-7-4-3-5-8-17/h3-5,7-8,18,20H,2,6,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHPKUVCZKYBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.